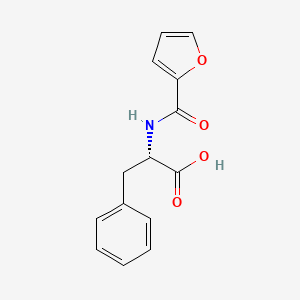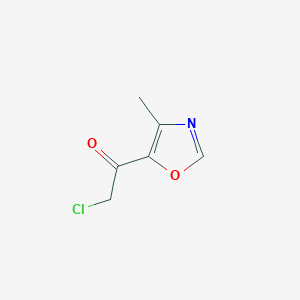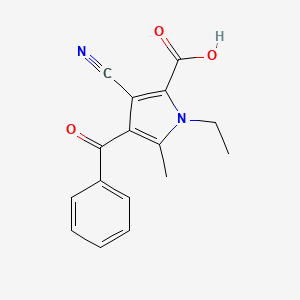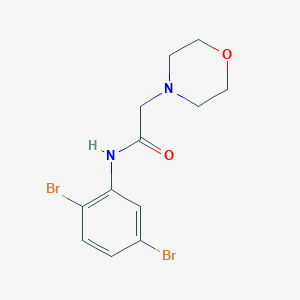
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethyl groups are widely used in many pharmaceuticals and agrochemicals because their incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .
Synthesis Analysis
The synthesis of trifluoromethyl compounds often involves various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This unique property can influence the molecular structure of the compound.Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, oxidative trifluoromethylation involves the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom in trifluoromethyl groups contribute to the biological activities of these compounds . These properties can affect various factors such as the compound’s solubility, stability, and reactivity.科学的研究の応用
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the glutamatergic system, which plays a crucial role in synaptic plasticity and learning and memory processes. This compound has been shown to selectively block the NMDA receptor, a subtype of glutamate receptor, and has been used to investigate the role of NMDA receptors in various neurological disorders.
In pharmacology, this compound has been used as a lead compound for the development of novel drugs that target the glutamatergic system. This compound has been modified to improve its pharmacokinetic properties and increase its selectivity for specific glutamate receptor subtypes. These modified compounds have shown promising results in preclinical studies and may have potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia.
In medicinal chemistry, this compound has been used as a scaffold for the design of novel compounds with diverse biological activities. This compound has been modified to incorporate various functional groups, such as amides, esters, and sulfonamides, to improve its potency and selectivity for specific biological targets. These modified compounds have been evaluated for their activity against various biological targets, including enzymes, receptors, and ion channels.
作用機序
The mechanism of action of 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is primarily attributed to its ability to selectively block the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. The activation of NMDA receptors leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways that are involved in synaptic plasticity and learning and memory processes.
This compound binds to a specific site on the NMDA receptor, known as the glycine site, and prevents the binding of glycine, a co-agonist of the NMDA receptor. This results in the inhibition of NMDA receptor function and the reduction of calcium influx into the cell. The selective blockade of NMDA receptors by this compound has been shown to have various physiological and behavioral effects, including analgesia, sedation, and anticonvulsant activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound selectively blocks the NMDA receptor with high affinity and selectivity. In vivo studies have shown that this compound has analgesic, sedative, and anticonvulsant effects in animal models.
実験室実験の利点と制限
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, this compound also has some limitations, including its potential toxicity and its limited solubility in organic solvents.
将来の方向性
There are several future directions for research on 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline. One direction is the development of novel compounds based on the this compound scaffold with improved pharmacokinetic properties and selectivity for specific glutamate receptor subtypes. Another direction is the investigation of the role of NMDA receptors in various neurological disorders and the potential therapeutic applications of NMDA receptor antagonists, including this compound. Additionally, future research could focus on the optimization of this compound for use in clinical trials and the development of new formulations for drug delivery.
合成法
2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline can be synthesized using various methods, including the Debus-Radziszewski reaction, the Pictet-Spengler reaction, and the Bucherer-Bergs reaction. The Debus-Radziszewski reaction involves the condensation of an amine with an aldehyde or ketone in the presence of hydrochloric acid and a reducing agent. The Pictet-Spengler reaction involves the condensation of an amine with an aldehyde or ketone in the presence of an acid catalyst. The Bucherer-Bergs reaction involves the reduction of a nitro compound with a metal hydride followed by cyclization with an aldehyde or ketone.
Safety and Hazards
特性
IUPAC Name |
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8,13-14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZJTRWKCXCIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2438232.png)

![6-fluoro-N-[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2438235.png)



![2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2438243.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438244.png)
![4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2438245.png)
![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2438246.png)
![1,1-Diethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2438247.png)
![2-(2,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2438248.png)
![4-[(Carbamoylamino)methyl]benzoic acid](/img/structure/B2438254.png)